5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione hydrochloride
Overview
Description
5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione hydrochloride (5M5PIDHCl) is an organic compound that belongs to the group of imidazolidinediones and has a wide range of applications in the fields of scientific research and laboratory experiments. 5M5PIDHCl is a white crystalline solid with a melting point of 120-122 °C and a molecular weight of 199.66 g/mol. It has a high solubility in water and is widely used in various organic synthesis reactions.
Scientific Research Applications
- Specific Scientific Field : Biophysics and Cancer Therapy .
- Summary of the Application : The compound “5-methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione” has been studied for its potential as a dual inhibitor of Tankyrase 1 and 2 (TNKS-1 and TNKS-2), which are known to play an essential role in the Wnt β-catenin pathway and various other cellular processes . This pathway is implicated in the progression and development of diverse carcinomas, making it a promising target for cancer therapy .
- Methods of Application or Experimental Procedures : The study employed advanced molecular modeling to explore the structural dual-inhibitory mechanism of the compound . Sequence alignments of binding site residues were used to identify crucial mediators of the dual binding mechanism .
- Results or Outcomes : The study found that conserved residues; GLY1185 and ILE1224 in TNKS-1 and PHE1035 and PRO1034 in TNKS-2, were crucial mediators of the dual binding mechanism of the compound . The binding free energy of the compound was estimated to be -43.88 kcal/mol towards TNKS-1 and -30.79 kcal/mol towards TNKS-2 . These results suggest that the compound could potentially be used to design novel dual inhibitors of TNKS-1 and 2 with improved therapeutic properties .
properties
IUPAC Name |
5-methyl-5-pyridin-3-ylimidazolidine-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.ClH/c1-9(6-3-2-4-10-5-6)7(13)11-8(14)12-9;/h2-5H,1H3,(H2,11,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHMLBCLSCHGIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CN=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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